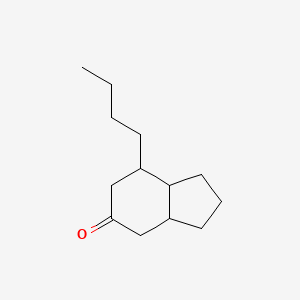

5H-Inden-5-one, 7-butyloctahydro-

Overview

Description

5H-Inden-5-one, 7-butyloctahydro- is a chemical compound with the molecular formula C13H22O It is a derivative of indene, characterized by the presence of a butyl group and an octahydro structure, which indicates the saturation of the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Inden-5-one, 7-butyloctahydro- typically involves the hydrogenation of indene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 5H-Inden-5-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions often involve temperatures ranging from 50°C to 100°C and hydrogen pressures of 10-50 atmospheres.

Industrial Production Methods

Industrial production of 5H-Inden-5-one, 7-butyloctahydro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The choice of catalyst and reaction conditions is optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5H-Inden-5-one, 7-butyloctahydro- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.

Substitution: The compound can undergo substitution reactions, particularly at the butyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5H-Inden-5-one, 7-butyloctahydro- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5H-Inden-5-one, 7-butyloctahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Indene: The parent compound of 5H-Inden-5-one, 7-butyloctahydro-, with an unsaturated ring system.

Octahydroindene: A fully saturated derivative of indene without the butyl group.

Butylindene: An indene derivative with a butyl group but without the octahydro structure.

Uniqueness

5H-Inden-5-one, 7-butyloctahydro- is unique due to its combination of a butyl group and an octahydro structure This combination imparts specific chemical and physical properties, making it distinct from other indene derivatives

Biological Activity

5H-Inden-5-one, 7-butyloctahydro- (CAS Registry Number: 13380-94-4) is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H14O

- Molecular Weight : 150.2176 g/mol

- IUPAC Name : 4,7-Methano-5H-inden-5-one, octahydro-

The compound features a bicyclic structure that may contribute to its biological activity by interacting with various biological targets.

Biological Activity Overview

Research indicates that 5H-Inden-5-one, 7-butyloctahydro- exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Antioxidant Properties : Preliminary studies suggest that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Anticancer Activity : Some studies indicate that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.

The biological activity of 5H-Inden-5-one, 7-butyloctahydro- can be attributed to its interaction with several signaling pathways:

- Nuclear Hormone Receptors : The compound may act as a modulator of nuclear hormone receptors, which are crucial in regulating gene expression related to metabolism and cell growth .

- Cytokine Production : It has been observed to influence cytokine production, which plays a significant role in immune responses .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antioxidant | Scavenging of free radicals | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study Analysis

-

Anti-inflammatory Study :

A study conducted on animal models demonstrated that administration of 5H-Inden-5-one, 7-butyloctahydro- significantly reduced markers of inflammation compared to control groups. The mechanism was linked to the downregulation of TNF-alpha levels. -

Antioxidant Activity :

In vitro assays revealed that the compound effectively reduced oxidative stress in cell cultures exposed to reactive oxygen species (ROS). This suggests a protective role against cellular damage. -

Anticancer Efficacy :

A recent investigation assessed the effects of the compound on various cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Properties

CAS No. |

72152-83-1 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

(3aS,7S,7aR)-7-butyl-1,2,3,3a,4,6,7,7a-octahydroinden-5-one |

InChI |

InChI=1S/C13H22O/c1-2-3-5-10-8-12(14)9-11-6-4-7-13(10)11/h10-11,13H,2-9H2,1H3/t10-,11-,13-/m0/s1 |

InChI Key |

NMJPUKVHEHWPMV-GVXVVHGQSA-N |

Isomeric SMILES |

CCCC[C@H]1CC(=O)C[C@H]2[C@H]1CCC2 |

Canonical SMILES |

CCCCC1CC(=O)CC2C1CCC2 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.